molecular formula C20H21FN2O5 B2699804 METHYL 4-({[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE CAS No. 1797559-71-7

METHYL 4-({[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE

Cat. No.: B2699804
CAS No.: 1797559-71-7
M. Wt: 388.395
InChI Key: WUAHZBJVJVPRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-({[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxypropyl group, and a benzoate ester. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE typically involves multiple steps. One common method starts with the reaction of 2-fluorobenzaldehyde with ethylamine to form 2-(2-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 4-({[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-({[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2-fluorobenzoyl)amino]benzoate
  • 4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid

Uniqueness

METHYL 4-({[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[2-[[2-(2-fluorophenyl)-2-methoxypropyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O5/c1-20(28-3,15-6-4-5-7-16(15)21)12-22-17(24)18(25)23-14-10-8-13(9-11-14)19(26)27-2/h4-11H,12H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAHZBJVJVPRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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